molecular formula C7H3BrF2O2 B129516 5-Bromo-2,4-difluorobenzoic acid CAS No. 28314-83-2

5-Bromo-2,4-difluorobenzoic acid

Cat. No. B129516
CAS RN: 28314-83-2
M. Wt: 237 g/mol
InChI Key: BLSMDXUAEFVYID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-Chloro-2,5-difluorobenzoic Acid involves a Sandmeyer reaction, bromination, and a Grignard reaction, with an overall yield of 31% and a high purity of 99.16% . Similarly, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the use of microreactors for efficient Grignard exchange and carboxylation reactions, yielding high purity products . These methods could potentially be adapted for the synthesis of 5-Bromo-2,4-difluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-5-bromobenzoic acid, has been analyzed using single-crystal X-ray diffraction, FTIR, and Raman spectral measurements . Density functional theory (DFT) calculations have been employed to determine the most stable conformers and to analyze vibrational wave numbers . These techniques and computational methods could be applied to determine the molecular structure of 5-Bromo-2,4-difluorobenzoic acid.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can lead to the formation of various products. For example, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, which is a radical process . This indicates that 5-Bromo-2,4-difluorobenzoic acid may also participate in similar radical reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be deduced from their molecular structure and the presence of functional groups. For instance, the presence of amino and bromo substituents in 2-amino-5-bromobenzoic acid affects its vibrational spectra and electronic transitions, as well as its thermodynamic properties . The polarizability and hyperpolarizability of these molecules have also been reported, which are important for understanding their nonlinear optical properties . These analyses can be extended to predict the properties of 5-Bromo-2,4-difluorobenzoic acid.

Scientific Research Applications

Organometallic Methodologies and Synthesis

  • Regioflexible Substitution : A study by Schlosser and Heiss (2003) highlighted the use of modern organometallic methods to selectively convert 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, including 5-bromo-2,4-difluorobenzoic acid. This showcases the compound's role in the regiocontrolled synthesis of complex molecules, underscoring its utility in designing targeted organic synthesis pathways (Schlosser & Heiss, 2003).

Crystallography and Structural Analysis

  • Crystal Structure and Theoretical Studies : Research by Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, a derivative of 5-bromo-2,4-difluorobenzoic acid, to explore its crystal structure and theoretical aspects. This study not only emphasizes the compound's role in forming structurally complex derivatives but also contributes to understanding the molecular interactions and stability of such compounds (Polo et al., 2019).

Supramolecular Chemistry

  • Lanthanide Ternary Complexes : Du et al. (2020) utilized 2,4-difluorobenzoic acid, a closely related compound, in the construction of lanthanide ternary complexes. This research provides insights into how modifications of the benzoic acid moiety, such as bromination, can influence the formation and properties of metal-organic frameworks. These findings can potentially extend to the use of 5-bromo-2,4-difluorobenzoic acid in similar applications, highlighting its relevance in materials science and coordination chemistry (Du et al., 2020).

Antioxidant Activity of Derivatives

  • Bromophenol Derivatives : Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) showcases the potential of brominated compounds, including derivatives of 5-bromo-2,4-difluorobenzoic acid, in natural product chemistry and their antioxidant activities. Although the study does not directly involve 5-bromo-2,4-difluorobenzoic acid, it underscores the broader significance of brominated organic compounds in pharmacological and biochemical research (Zhao et al., 2004).

Safety And Hazards

5-Bromo-2,4-difluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

properties

IUPAC Name

5-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMDXUAEFVYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457301
Record name 5-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-difluorobenzoic acid

CAS RN

28314-83-2
Record name 5-Bromo-2,4-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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